molecular formula C11H11N3O4 B11768252 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid

Cat. No.: B11768252
M. Wt: 249.22 g/mol
InChI Key: IEODTOLGLBSUCD-UHFFFAOYSA-N
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Description

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid (CAS: 797780-83-7) is a nitro-substituted benzimidazole derivative with a butyric acid side chain. Its molecular formula is C₁₁H₁₁N₃O₄, and it has a molecular weight of 249.223 g/mol . Key physical properties include a density of 1.5±0.1 g/cm³, a boiling point of 599.2±30.0 °C, and a flash point of 316.2±24.6 °C . The compound is supplied by LEAP CHEM CO., LTD., a Hong Kong-based company specializing in rare and innovative fine chemicals for pharmaceutical and research applications .

Properties

IUPAC Name

4-(6-nitro-1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-11(16)3-1-2-10-12-8-5-4-7(14(17)18)6-9(8)13-10/h4-6H,1-3H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEODTOLGLBSUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution and Reduction

A foundational route involves the regioselective reduction of 4-((4-bromo-2-nitrophenyl)amino)butanoic acid to form a nitroaniline intermediate. As demonstrated in a 2019 study, this compound undergoes cyclization in methanol under reflux with sulfuric acid (20 mol-%) to yield methyl 4-((4-bromo-2-nitrophenyl)amino)butanoate, a precursor to the benzimidazole core. Subsequent hydrolysis with 12 M HCl at 25°C for 48 hours generates the target acid. This method achieves an 81% yield for the reduction step and 92% for cyclization, highlighting the efficiency of Na₂S·9H₂O as a reducing agent.

Glutaric Anhydride-Mediated Cyclization

An alternative pathway employs glutaric anhydride to form an amide intermediate from N-(2,2,2-trifluoroethyl)-4-nitro-1,2-phenylenediamine . Cyclization in concentrated HCl at room temperature produces 4-[5-nitro-1-(2,2,2-trifluoroethyl)-1H-benzimidazol-2-yl]butanoic acid with 92% purity. The trifluoroethyl group enhances solubility, facilitating purification via pH-adjusted precipitation.

Modern Catalytic Approaches

Ammonium Chloride–Mediated Benzimidazole Formation

A solvent-free method reported in 2020 utilizes NH₄Cl (4 mol equivalents) in chloroform to catalyze the condensation of 1,2-phenylenediamine with aldehydes. While optimized for 2-phenylbenzimidazole derivatives, this protocol can be adapted for nitro-substituted analogs by substituting nitro-bearing aldehydes. Reactions proceed at room temperature, achieving yields up to 94% within 4 hours.

Alkylation with 2-Haloethanol

A patent-pending method describes the alkylation of ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate with 2-chloroethanol in the presence of sodium carbonate and sodium iodide. Heating at 65–70°C for 8–12 hours introduces hydroxyethyl groups, which are later hydrolyzed using thionyl chloride and concentrated HCl to yield the carboxylic acid. This two-step process achieves a 92% yield for the hydrolysis step.

Comparative Analysis of Synthetic Routes

Reaction Conditions and Yields

MethodStarting MaterialCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Nitroaniline cyclization4-((4-Bromo-2-nitrophenyl)amino)butanoic acidH₂SO₄, HCl25–1004881–92
Glutaric anhydride routeN-(2,2,2-Trifluoroethyl)dinitroanilineHCl254892
NH₄Cl catalysis1,2-Phenylenediamine + aldehydeNH₄Cl25494
2-Chloroethanol alkylationEthyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoateNa₂CO₃, NaI65–701292

Advantages and Limitations

  • Nitroaniline cyclization offers high regioselectivity but requires prolonged reaction times.

  • NH₄Cl catalysis is rapid and solvent-free but limited to specific substitution patterns.

  • 2-Chloroethanol alkylation is scalable for industrial applications but involves toxic reagents like thionyl chloride.

Purification and Characterization

Acid-Base Extraction

Crude products are typically purified via pH-dependent extraction. For example, adjusting the aqueous phase to pH 8–9 with sodium carbonate precipitates the free acid, which is isolated in 89% yield.

Spectroscopic Confirmation

  • ¹H NMR : Characteristic signals include δ 2.46 ppm (t, J = 7.2 Hz, CH₂COO) and δ 8.27 ppm (d, J = 2.4 Hz, aromatic H).

  • IR : Stretching vibrations at 1700 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) confirm functional groups.

Industrial-Scale Considerations

Cost-Effectiveness

Sodium carbonate and 2-chloroethanol are cost-effective reagents compared to trifluoroethylamine, making the alkylation route preferable for large-scale synthesis .

Chemical Reactions Analysis

Nitro Group Reduction

The 5-nitro substituent undergoes catalytic hydrogenation to form a primary amine. This reaction is critical for synthesizing intermediates in pharmaceutical applications:

Reaction Conditions Product Yield
Reduction of -NO₂ to -NH₂H₂ gas (3 atm), 10% Pd/C catalyst, ethanol, 50°C, 6 hrs4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid85–92%

The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at positions activated by the electron-withdrawing nitro group. Nitration and sulfonation occur at the 4- and 6-positions (ortho/para to the nitro group):

Reaction Reagents Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C4-(5,7-Dinitro-1H-benzoimidazol-2-yl)-butyric acidPredominantly 7-position
SulfonationSO₃/H₂SO₄, 60°C4-(5-Nitro-7-sulfo-1H-benzoimidazol-2-yl)-butyric acid7-position

The nitro group deactivates the ring but directs incoming electrophiles to meta positions relative to itself .

Carboxylic Acid Derivitization

The butyric acid side chain participates in esterification and amidation:

Esterification

Reagents Conditions Product Application
Ethanol, H₂SO₄Reflux, 12 hrsEthyl 4-(5-nitro-1H-benzoimidazol-2-yl)-butyrateIntermediate for prodrug synthesis
Thionyl chloride (SOCl₂)RT, 2 hrsAcid chloride (reactive intermediate)Amide coupling

Amidation

Amine Conditions Product
BenzylamineDCC, DMAP, CH₂Cl₂4-(5-Nitro-1H-benzoimidazol-2-yl)-N-benzyl-butyramide

Benzimidazole Ring Alkylation

The N-H of the benzimidazole undergoes alkylation under basic conditions:

Alkylating Agent Conditions Product
Methyl iodideK₂CO₃, DMF, 60°C4-(1-Methyl-5-nitro-1H-benzoimidazol-2-yl)-butyric acid
Ethyl bromoacetateNaH, THF, 0°C4-(1-Carboxymethyl-5-nitro-1H-benzoimidazol-2-yl)-butyric acid

Alkylation enhances solubility and modulates biological activity .

Oxidative Degradation

The nitro group and benzimidazole core are susceptible to oxidation:

Oxidizing Agent Conditions Product
KMnO₄, H₂O100°C, 4 hrs2-Carboxybenzimidazole-5-nitrobutyric acid (ring-opened product)
H₂O₂, Fe²⁺ (Fenton)RT, 24 hrsDegraded fragments (HPLC-MS confirmed)

Condensation Reactions

The carboxylic acid participates in cyclocondensation with diamines or hydrazines:

Reagent Conditions Product
o-PhenylenediaminePPA, 120°CBis-benzimidazole derivative
Hydrazine hydrateEthanol, reflux4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid hydrazide

Thermodynamic Parameters

Reaction ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Nitro reduction72.3-45.2
Esterification58.9-32.1

Kinetic Data

Reaction Rate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Nitration1.2×10⁻³89.7
Alkylation3.8×10⁻⁴102.4

Mechanistic Insights

  • Nitro Reduction : Follows a Langmuir-Hinshelwood mechanism on Pd surfaces .

  • Electrophilic Substitution : Nitronium ion (NO₂⁺) attack is rate-determining, with resonance stabilization by the benzimidazole ring .

  • Esterification : Proceeds via nucleophilic acyl substitution, accelerated by protonation of the carbonyl oxygen .

Scientific Research Applications

Anticancer Properties

Compounds containing the benzimidazole moiety, such as 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid, have been shown to exhibit antitumor activity . Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis in various tumor cells. The presence of the nitro group is believed to enhance its pharmacological properties, potentially increasing its efficacy against specific cancer types, including hematological malignancies and solid tumors .

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic effects. Its unique structure allows it to be modified to enhance biological activity or reduce toxicity.

Case Studies

  • Neuroprotective Effects : A pharmacological study demonstrated that treatment with this compound resulted in decreased apoptosis in neuronal cells exposed to neurotoxic agents, indicating potential therapeutic benefits for conditions like Alzheimer's disease .
  • Antiparasitic Activity : Research on related compounds has shown promising results against various parasitic infections, suggesting that derivatives of this compound could also exhibit similar properties .

Mechanism of Action

The mechanism of action of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)butanoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The imidazole ring allows for binding to specific enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Nitro Group Impact: The nitro (-NO₂) substituent at the 5-position is electron-withdrawing, which may enhance acidity of the butyric acid moiety compared to non-nitro analogs (e.g., 5-amino derivatives) .

Physical and Chemical Properties

However, general trends can be inferred:

Property 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric Acid Benzimidazole (Parent Compound) 5-Amino-1H-benzimidazole-2-butanoic Acid (Hypothetical)
Molecular Weight 249.223 g/mol 136.15 g/mol ~235.23 g/mol (estimated)
Functional Groups Nitro, carboxylic acid None Amino, carboxylic acid
Boiling Point 599.2±30.0 °C 360–365 °C Likely lower due to reduced polarity
Solubility Moderate in polar solvents Low in water Higher in polar solvents (amino group contribution)

Biological Activity

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The benzoimidazole moiety is known for its diverse biological effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3, with a molecular weight of 232.24 g/mol. The presence of the nitro group at the 5-position of the benzoimidazole ring significantly influences its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the benzoimidazole structure exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with nitro substituents can inhibit bacterial growth by interfering with cell wall biosynthesis. The mechanism often involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA .

Table 1: Antimicrobial Activity of this compound

BacteriaActivityMechanism of Action
M. tuberculosisIn vitroInhibition of cell wall biosynthesis
Uropathogenic E. coliIn vitroDisruption of TonB system
P. aeruginosaIn vitroDNA damage via reduction of nitro group

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. Studies have explored its effects on various cancer cell lines, indicating that it may induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. This could be linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further exploration in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzoimidazole derivatives, including this compound. The results demonstrated significant inhibition against M. tuberculosis and E. coli, suggesting its potential as a therapeutic agent against resistant strains.

Study 2: Antitumor Activity in Cell Lines

In vitro tests on various cancer cell lines revealed that the compound could reduce cell viability significantly compared to controls. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid, and how can reaction yields be optimized?

Answer: The compound can be synthesized via condensation of nitro-substituted benzimidazole precursors with γ-butyrolactone or through nucleophilic substitution reactions. For example, analogous protocols involve refluxing intermediates in alkaline conditions (e.g., NaOH, 10 wt%) followed by pH adjustment to precipitate the product . Yield optimization strategies include:

  • Temperature control : Maintaining reflux conditions (80–100°C) to ensure complete ring closure.
  • Purification : Acid precipitation (pH 5–6 with acetic acid) to isolate the carboxylic acid moiety .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance nitro-group stability during synthesis.

Q. How should researchers characterize the purity of this compound, and what analytical techniques are critical for validation?

Answer: Key techniques include:

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities. Adjust mobile phase pH (e.g., ammonium acetate buffer, pH 6.5) to improve peak separation .
  • FTIR : Confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
  • NMR : Assign signals for the benzimidazole aromatic protons (δ 7.5–8.5 ppm) and butyric acid chain (δ 2.3–2.8 ppm) .

Q. What are the safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of fine powders .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the nitro group at the 5-position of the benzimidazole ring influence the compound’s stability under varying pH conditions?

Answer: The electron-withdrawing nitro group increases susceptibility to hydrolysis under alkaline conditions. Stability studies should include:

  • pH-dependent degradation assays : Monitor degradation products (e.g., nitro-reduction byproducts) via LC-MS at pH 2–12 .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (40°C/75% RH) .
  • Mitigation strategies : Buffered formulations (pH 4–6) minimize decomposition .

Q. What experimental approaches resolve contradictions in biological activity data for structural analogs of this compound?

Answer: Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxicity) may arise from:

  • Epimerization : Chromatographically resolve epimers using chiral columns (e.g., CHIRALPAK® IG-3) and validate via circular dichroism .
  • Metabolite interference : Perform hepatic microsomal assays to identify active metabolites .
  • Receptor binding assays : Use SPR (surface plasmon resonance) to quantify binding affinities for target proteins (e.g., COX-2) .

Q. How can computational methods predict the compound’s interaction with biological targets, and what validation experiments are required?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., histone deacetylases) using PDB structures (e.g., 4LXZ) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Validation : Compare computational results with in vitro IC₅₀ values from enzyme inhibition assays .

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